Methyl N-(1-naphthyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(1-naphthyl)carbamate, also known as carbaryl, is a chemical compound belonging to the carbamate family. It is widely recognized for its use as an insecticide. This compound is a white crystalline solid with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-(1-naphthyl)carbamate can be synthesized through two primary methods:
Direct Reaction of Methyl Isocyanate with 1-Naphthol:
Phosgene Method:
Industrial Production Methods: The direct reaction of methyl isocyanate with 1-naphthol is often preferred for industrial production due to its cost-effectiveness and simplicity. This method was historically carried out in large-scale facilities, such as the one in Bhopal .
Chemical Reactions Analysis
Types of Reactions: Methyl N-(1-naphthyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce 1-naphthol and methylamine.
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions facilitate hydrolysis.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Hydrolysis: 1-Naphthol and methylamine.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-(1-naphthyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.
Industry: Widely used as an insecticide in agriculture and pest control
Mechanism of Action
Methyl N-(1-naphthyl)carbamate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine at synaptic junctions, causing uncontrolled nerve impulses, paralysis, and eventually death in insects .
Comparison with Similar Compounds
- 1-Naphthyl N-methylcarbamate
- α-Naphthyl N-methylcarbamate
- 1-Naphthyl methylcarbamate
Comparison: Methyl N-(1-naphthyl)carbamate is unique due to its specific structure, which provides a balance between efficacy and safety as an insecticide. Compared to other carbamates, it has a relatively low toxicity to mammals while maintaining high insecticidal activity .
Biological Activity
Methyl N-(1-naphthyl)carbamate, commonly known as carbaryl, is a widely used carbamate insecticide. Its biological activity primarily revolves around its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
Acetylcholinesterase Inhibition
Carbaryl acts by inhibiting AChE, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged stimulation of postsynaptic receptors, which can cause paralysis and death in target pests. The inhibition of AChE is dose-dependent and can vary based on exposure routes (oral, dermal, or inhalation) and species.
Key Findings:
- Inhibition Rates : Studies have shown that carbaryl exhibits varying degrees of AChE inhibition across different species, with a reported inhibition rate of 88% for methomyl, a related compound .
- Toxicity Mechanisms : Besides AChE inhibition, carbaryl may also affect other neurotoxic pathways, contributing to its overall toxicity profile in non-target organisms .
Human Health Impact
Carbaryl has been associated with various health effects in humans, particularly among agricultural workers exposed during application. Reports indicate systemic effects such as respiratory distress, skin irritation, and neurological symptoms.
Case Study Overview:
- Incident Reports : Between 1992 and 2008, over 100 illnesses linked to carbaryl were reported in California alone. The majority involved fieldworkers experiencing systemic effects (21 cases) and skin reactions (14 cases) .
- Excretion Studies : Research indicates that humans metabolize carbaryl similarly to rats, primarily excreting it as 1-naphthyl glucuronide .
Environmental Impact
Carbaryl's persistence in the environment raises concerns regarding its ecological impact. It has been shown to affect non-target species, including beneficial insects and aquatic organisms.
Environmental Findings:
- Biodegradation : Carbaryl undergoes microbial degradation in anaerobic conditions, leading to the formation of monomethylamine (MA), which can accumulate in sediments .
- Aquatic Toxicity : Studies have indicated significant toxicity to aquatic life forms, necessitating careful management practices when used near water bodies .
In Vitro Studies
In vitro studies have demonstrated that this compound can alter immune responses. For instance, it has been shown to inhibit reactive oxygen species production in mouse peritoneal macrophages .
Table 1: Biological Activity Summary
Case Studies on Resistance
Research has also focused on resistance mechanisms among pests. Some studies indicate that exposure to carbaryl can lead to increased resistance in certain insect populations, complicating pest management strategies.
Resistance Findings:
Properties
CAS No. |
5449-00-3 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
InChI Key |
IZPAJCSXPWFEPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.